molecular formula C9H8BrN3O2 B1613192 Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate CAS No. 885521-32-4

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Cat. No.: B1613192
CAS No.: 885521-32-4
M. Wt: 270.08 g/mol
InChI Key: OEJSXOICYIJKMI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 3-position, and a methyl ester group at the 6-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-amino-1H-indazole-6-carboxylate followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-3-bromo-1H-indazole-6-carboxylate.

    Oxidation: Formation of 4-nitro-3-bromo-1H-indazole-6-carboxylate.

Scientific Research Applications

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of indazole derivatives, including their interactions with various enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and amino groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: Similar structure with a fluorine atom instead of an amino group.

    Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with the bromine atom at a different position.

Uniqueness

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSXOICYIJKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646368
Record name Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-32-4
Record name Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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